molecular formula C23H20F2N6O2 B2550022 1,7-bis(2-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898448-93-6

1,7-bis(2-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2550022
CAS No.: 898448-93-6
M. Wt: 450.45
InChI Key: LWHUGZQXXLHVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-bis(2-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C23H20F2N6O2 and its molecular weight is 450.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research on triazine and purine derivatives, such as the synthesis of novel compounds, plays a critical role in medicinal chemistry. For instance, the synthesis of sulfurated diketopiperazines from Trichoderma virens, isolated from marine red algae, involves compounds with triazine structures that have been evaluated for biological activity against marine-derived organisms (Shi et al., 2018). Similarly, studies on new natural product diketopiperazines from Purpureocillium lilacinum isolated from mangroves have contributed to the understanding of triazine derivatives' antibacterial properties (Bara et al., 2020).

Biological Activities and Applications

The biological activities of triazine derivatives, including their potential as multitarget drugs for neurodegenerative diseases, are of significant interest. For example, 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, designed as tricyclic xanthine derivatives, have shown potential as dual-target-directed A1/A2A adenosine receptor antagonists with monoamine oxidase (MAO) inhibitory properties, which could be beneficial for treating neurodegenerative diseases (Brunschweiger et al., 2014).

Chemical Properties and Stability

The study of the chemical properties, stability, and tautomerism of triazine derivatives is crucial for understanding their behavior and potential applications. For instance, the investigation of tautomerism, stability, and acidity of a 1,3,5-triazine derivative has provided valuable theoretical data on the stability and biological activity basis of such compounds (Bede et al., 2021).

Properties

IUPAC Name

1,7-bis[(2-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N6O2/c1-14-11-29-19-20(26-22(29)31(27-14)13-16-8-4-6-10-18(16)25)28(2)23(33)30(21(19)32)12-15-7-3-5-9-17(15)24/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHUGZQXXLHVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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